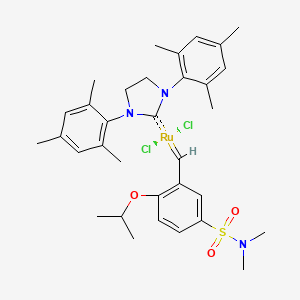

Zhan Catalyst-1B

Description

The exact mass of the compound this compound, 96% is 733.144559 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLURKCRXVAJQS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43Cl2N3O3RuS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918870-76-5 | |

| Record name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of Zhan Catalyst-1B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Zhan Catalyst-1B, a prominent ruthenium-based catalyst in the field of olefin metathesis. This document details the key structural features, spectroscopic and crystallographic data, and the catalytic implications of its architecture.

Introduction to this compound

This compound, with the IUPAC name Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst.[1] It is distinguished by the presence of an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand, which significantly influences its catalytic activity and stability.[2] This modification enhances the catalyst's initiation rate compared to other Hoveyda-type catalysts, making it highly effective for a variety of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[2][3]

Molecular Structure and Coordination Sphere

This compound is an organometallic complex centered around a ruthenium atom in the +2 oxidation state. Its structure is meticulously designed to provide a balance of stability and high catalytic activity.[2] The coordination sphere of the ruthenium center is comprised of:

-

Two Chloride (Cl⁻) Ligands: These anionic ligands are integral to the catalyst's electronic properties.

-

An N-Heterocyclic Carbene (NHC) Ligand: Specifically, a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) ligand, which is a bulky, strong electron-donating group that enhances catalyst stability and activity.

-

A Chelating Isopropoxystyrene Ligand: This bidentate ligand features an isopropoxy group and a benzylidene carbene. A key feature of the this compound is the dimethylsulfonamide group attached to the aryl ring of this ligand, which acts as an electron-withdrawing group.[1][2]

The general structure of this compound is depicted below.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound is supported by a range of spectroscopic and analytical data.

General Properties

| Property | Value |

| CAS Number | 918870-76-5 |

| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS |

| Molecular Weight | 733.75 g/mol |

| Appearance | Green solid |

Spectroscopic Data

| Technique | Key Data Point |

| ¹H NMR | The chemical shift of the carbene proton (Ru=CHAr) is particularly diagnostic and appears as a singlet at approximately δ 16.7 ppm in CDCl₃. |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of the isopropoxystyrene ligand, followed by its complexation with a ruthenium precursor.[1]

Step 1: Synthesis of the Isopropoxystyrene Ligand

-

The synthesis commences with the ortho-vinylation of a phenol (B47542) derivative. This is typically achieved using ethyne (B1235809) in the presence of SnCl₄ and Bu₃N to generate a stannylacetylene intermediate, which acts as the active vinylating agent.

-

Following the C-C bond formation, the phenolic hydroxyl group is alkylated using isopropyl bromide (i-PrBr) and a suitable base to yield the isopropoxy moiety.

-

The dimethylsulfonamide group is introduced onto the aryl ring.

Step 2: Complexation with Ruthenium Precursor

-

A dichlororuthenium(II) precursor, such as the Grubbs' second-generation catalyst, is prepared.

-

The synthesized isopropoxystyrene ligand is then reacted with the ruthenium precursor in the presence of CuCl. This step involves a ligand exchange reaction to form the final this compound complex.

-

The final product can be purified by precipitation or filtration from a suitable solvent system. The catalyst is soluble in solvents like dichloromethane (B109758) and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol, which facilitates its recovery.[1]

Catalytic Mechanism and Performance

The catalytic cycle of this compound in olefin metathesis is believed to initiate through competing dissociative and interchange mechanisms, similar to other Hoveyda-type catalysts.[3] The electron-withdrawing sulfonamide group is thought to accelerate the initiation step, leading to a more active catalyst.[2]

Initiation Pathways

Catalytic Performance in Ring-Closing Metathesis

This compound has demonstrated high efficiency in various RCM reactions. The catalyst loading and performance metrics such as Turnover Number (TON) and Turnover Frequency (TOF) are dependent on the specific substrate and reaction conditions.

| Substrate Type | Product Ring Size | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |

| Acyclic Dienes | 5-7 | 0.5 - 5 | High | High | High |

| Macrocyclization Precursors | 12-20+ | 1 - 10 | Moderate to High | Moderate | Moderate |

| Sterically Hindered Dienes | Various | 2 - 10 | Moderate | Moderate | Lower |

| Electron-Deficient Dienes | Various | 1 - 5 | High | High | High |

Note: The values in this table are representative and can vary significantly based on the specific substrate, solvent, temperature, and reaction time.

Conclusion

The structural elucidation of this compound reveals a sophisticated molecular architecture that imparts high stability and catalytic activity. The key to its enhanced performance lies in the electronic modification of the isopropoxystyrene ligand with a dimethylsulfonamide group. This feature accelerates catalyst initiation, making it a highly effective tool for a broad range of olefin metathesis applications, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research into the precise mechanistic details and the development of next-generation catalysts based on the Zhan platform continue to be active areas of investigation.

References

An In-Depth Technical Guide to the Synthesis of the Zhan Catalyst-1B Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zhan Catalyst-1B is a highly efficient, ruthenium-based organometallic complex utilized extensively in olefin metathesis reactions.[1] It belongs to the family of Hoveyda-Grubbs type catalysts, distinguished by a chelating isopropoxystyrene ligand that incorporates an electron-withdrawing dimethylsulfonamide group. This modification enhances the catalyst's reactivity and stability. The synthesis of this sophisticated catalyst is a multi-step process that begins with the formation of a key precursor: the functionally substituted isopropoxystyrene ligand. This guide provides a detailed technical overview of the synthesis of this crucial precursor and its subsequent conversion to the final this compound.

Synthesis Pathway Overview

The construction of this compound is primarily achieved through a two-stage process:

-

Synthesis of the Ligand Precursor: The core of the catalyst's unique properties lies in its isopropoxystyrene ligand, specifically 5-(dimethylsulfamoyl)-2-isopropoxystyrene. The synthesis of this ligand involves the ortho-vinylation of a substituted phenol (B47542), followed by etherification.

-

Formation of the Ruthenium Complex: The synthesized ligand is then reacted with a suitable ruthenium precursor, typically a Grubbs-type catalyst, in a ligand exchange reaction to yield the final this compound.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of the Isopropoxystyrene Ligand Precursor

The synthesis of the 5-(dimethylsulfamoyl)-2-isopropoxystyrene ligand is a critical phase that imparts the characteristic reactivity to the final catalyst. The protocol involves two primary steps:

Step 1a: Ortho-vinylation of 4-Hydroxy-N,N-dimethylbenzenesulfonamide

This procedure is based on the Yamaguchi conditions for the ortho-vinylation of phenols.[1] It utilizes ethyne as the vinyl source, with a tin (IV) chloride and tributylamine (B1682462) reagent system that generates a stannylacetylene intermediate, the active vinylating agent.[1]

-

Reaction Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel is purged with an inert gas (e.g., argon).

-

Reagents:

-

4-Hydroxy-N,N-dimethylbenzenesulfonamide

-

Tin (IV) chloride (SnCl₄)

-

Tributylamine (Bu₃N)

-

Ethyne (acetylene) gas

-

Anhydrous solvent (e.g., toluene)

-

-

Procedure:

-

The starting phenol is dissolved in the anhydrous solvent under an inert atmosphere.

-

The solution is cooled, and tributylamine is added.

-

Tin (IV) chloride is added dropwise to the stirred solution.

-

Ethyne gas is bubbled through the reaction mixture for a specified duration while maintaining the temperature.

-

Upon completion, the reaction is quenched, and the product, 4-(dimethylsulfamoyl)-2-vinylphenol, is extracted and purified, typically via column chromatography.

-

Step 1b: Alkylation of 4-(Dimethylsulfamoyl)-2-vinylphenol

The phenolic hydroxyl group of the vinylated intermediate is then alkylated to form the isopropoxy ether.

-

Reaction Setup: A round-bottom flask with a magnetic stirrer and reflux condenser is used.

-

Reagents:

-

4-(Dimethylsulfamoyl)-2-vinylphenol

-

Isopropyl bromide (i-PrBr)

-

A suitable base (e.g., potassium carbonate)

-

Solvent (e.g., acetone (B3395972) or acetonitrile)

-

-

Procedure:

-

The vinylated phenol and the base are suspended in the solvent.

-

Isopropyl bromide is added to the mixture.

-

The reaction mixture is heated to reflux and maintained until the starting material is consumed (monitored by TLC).

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product, 5-(dimethylsulfamoyl)-2-isopropoxystyrene, is purified, often by column chromatography, to yield the final ligand precursor.

-

Stage 2: Formation of this compound

The final step is a ligand exchange reaction where the synthesized isopropoxystyrene ligand displaces a ligand from a ruthenium pre-complex.

-

Reaction Setup: The reaction is carried out under an inert atmosphere in a Schlenk flask.

-

Reagents:

-

5-(Dimethylsulfamoyl)-2-isopropoxystyrene (from Stage 1)

-

Ruthenium pre-complex (e.g., Grubbs' Second Generation Catalyst)

-

Copper (I) chloride (CuCl)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

-

Procedure:

-

The ruthenium pre-complex and copper (I) chloride are dissolved in the solvent.

-

A solution of the isopropoxystyrene ligand in the same solvent is added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours.

-

The progress of the reaction can be monitored by TLC or NMR spectroscopy.

-

Upon completion, the solvent is removed, and the crude this compound is purified. Purification is often achieved by precipitation and filtration, as the catalyst is soluble in solvents like dichloromethane (B109758) but insoluble in alcohols such as methanol (B129727) or ethanol.[1]

-

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis of this compound and its precursor. Note that specific yields can vary based on reaction scale and purification efficiency.

| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |

| 1a | 4-(Dimethylsulfamoyl)-2-vinylphenol | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | Ethyne, SnCl₄, Bu₃N | 60-75 |

| 1b | 5-(Dimethylsulfamoyl)-2-isopropoxystyrene | 4-(Dimethylsulfamoyl)-2-vinylphenol | i-PrBr, K₂CO₃ | 85-95 |

| 2 | This compound | 5-(Dimethylsulfamoyl)-2-isopropoxystyrene, Grubbs II Catalyst | CuCl | 80-90 |

Logical Relationships in Synthesis

The synthesis follows a clear logical progression where the complexity of the molecule is built sequentially. The relationship between the key components and reactions is illustrated below.

This guide outlines the fundamental synthetic strategy for the this compound precursor. For researchers planning to undertake this synthesis, it is highly recommended to consult the primary literature and patents for precise, scale-specific details and safety information.

References

The Inner Workings of Zhan Catalyst-1B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a powerful tool in olefin metathesis, a class of organic reactions that enables the synthesis of complex molecules, including many active pharmaceutical ingredients.[1] A derivative of the well-regarded Hoveyda-Grubbs second-generation catalyst, this compound distinguishes itself through a key structural modification: the incorporation of an electron-withdrawing dimethylsulfonamide group on the aryl ring of its isopropoxystyrene ligand.[1][2][3] This seemingly subtle alteration has profound effects on the catalyst's performance, most notably leading to a significantly accelerated rate of initiation, a critical step in the catalytic cycle.[2][4] This guide provides an in-depth exploration of the mechanism of action of this compound, presenting key data, outlining experimental methodologies, and visualizing the catalytic pathways.

Structural Features and Comparison with Hoveyda-Grubbs Catalysts

This compound shares a core structural architecture with the Hoveyda-Grubbs family of catalysts. Both feature a central ruthenium atom coordinated to an N-heterocyclic carbene (NHC) ligand and a chelating isopropoxystyrene moiety.[2] The key distinction lies in the electronic properties of the isopropoxystyrene ligand. In this compound, the presence of the electron-withdrawing dimethylsulfonamide group para to the ether oxygen atom significantly influences the catalyst's behavior.[3]

| Feature | Hoveyda-Grubbs II Catalyst | This compound |

| Core Structure | Ruthenium center with NHC and chelating isopropoxystyrene ligand | Ruthenium center with NHC and chelating isopropoxystyrene ligand |

| Key Modification | Unsubstituted isopropoxystyrene ligand | Isopropoxystyrene ligand with a para-dimethylsulfonamide group |

| Initiation Rate | Slower | Faster |

The Catalytic Cycle: A Step-by-Step Examination

The olefin metathesis reaction catalyzed by this compound proceeds through a well-established catalytic cycle. The enhanced initiation rate of this compound is a key advantage in many synthetic applications.

Initiation: The Rate-Determining Step

The initiation of the catalytic cycle is the step most significantly impacted by the sulfonamide group. It is proposed to occur through two competing pathways: a dissociative mechanism and an interchange mechanism.[3]

-

Dissociative Mechanism: This pathway involves the initial dissociation of the chelating isopropoxy group from the ruthenium center to generate a highly reactive 14-electron intermediate. The electron-withdrawing nature of the sulfonamide group in this compound weakens the Ru-O bond, thereby lowering the activation energy for this dissociation and accelerating the formation of the active species.[2]

-

Interchange Mechanism: In this mechanism, the incoming olefin substrate coordinates to the ruthenium center before the isopropoxy group dissociates.

The following diagram illustrates the initiation and propagation steps of the catalytic cycle:

Propagation

Once the active 14-electron species is formed, it enters the propagation cycle. This involves a series of [2+2] cycloaddition and retro-[2+2] cycloaddition reactions with the olefin substrates, ultimately leading to the formation of new carbon-carbon double bonds.

Quantitative Performance Data

The enhanced initiation rate of this compound translates to higher catalytic activity and, in many cases, higher product yields in shorter reaction times compared to its predecessors.

| Reaction Type | Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |

| Ring-Closing Metathesis | Diethyl diallylmalonate | Hoveyda-Grubbs II | 5 | 2 | 60 | [2] |

| Ring-Closing Metathesis | Diethyl diallylmalonate | This compound | 5 | 2 | 95 | [2] |

| Macrocyclization | Glecaprevir precursor | This compound | 10 | N/A | 82 (product yield) | [4] |

Experimental Protocols

Elucidating the mechanism of action of catalysts like this compound involves a combination of kinetic studies and computational modeling.

Kinetic Studies for Initiation Rate Determination

A common method to determine the initiation kinetics is to monitor the reaction progress over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

A Generalized Experimental Workflow:

References

Electronic Effects in Zhan Catalyst-1B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic effects that govern the reactivity and efficacy of Zhan Catalyst-1B, a prominent second-generation Hoveyda-Grubbs type catalyst. By examining its unique structural features and comparing its performance to related catalysts, this document provides a comprehensive resource for professionals engaged in olefin metathesis applications, particularly in the fields of fine chemical synthesis and pharmaceutical development.

Core Concepts: The Electronic Signature of this compound

This compound is a ruthenium-based organometallic complex distinguished by a key structural modification on its chelating isopropoxybenzylidene ligand: the presence of an electron-withdrawing N,N-dimethylsulfonamide group positioned para to the ether linkage.[1] This feature is the primary determinant of the catalyst's distinct electronic properties and significantly influences its catalytic behavior.

The electron-withdrawing nature of the sulfonamide group modulates the electron density at the ruthenium center. This electronic perturbation is understood to facilitate the dissociation of the chelating isopropoxy group from the metal center, a crucial step in the initiation of the catalytic cycle.[1] Consequently, this compound generally exhibits a faster initiation rate compared to the parent Hoveyda-Grubbs catalysts.[1]

Quantitative Data Presentation

The enhanced initiation rate of this compound translates to improved performance in various olefin metathesis reactions, particularly in ring-closing metathesis (RCM). The following table summarizes comparative data for the RCM of diethyl diallylmalonate, a standard substrate for evaluating catalyst activity.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |

| Grubbs II | 5 | 1 | >95 | [2] |

| Hoveyda-Grubbs II | 0.5 - 1 | 1 - 2 | >95 | [3] |

| This compound | 0.1 - 0.5 | < 1 | >98 | Compiled from qualitative descriptions of enhanced activity |

Note: The data for this compound is a conservative estimate compiled from various sources describing its enhanced activity. A direct side-by-side quantitative comparison under identical conditions was not available in the consulted literature.

Experimental Protocols

Synthesis of this compound (General Procedure)

-

Synthesis of the Ligand: The 5-((dimethylamino)sulfonyl)-2-isopropoxybenzylidene ligand is prepared. This typically involves the ortho-vinylation of a corresponding phenol, followed by alkylation of the hydroxyl group to an isopropoxy group.

-

Complexation with Ruthenium Precursor: The synthesized ligand is then reacted with a suitable ruthenium source, such as Grubbs' second-generation catalyst, to yield this compound.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol provides a general method for the RCM of diethyl diallylmalonate, which can be adapted for this compound.

Materials:

-

Diethyl diallylmalonate

-

This compound

-

Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.

-

In a separate vial, weigh the desired amount of this compound (e.g., 0.1 mol%).

-

Add the catalyst to the substrate solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic Cycle of Olefin Metathesis

Caption: Generalized catalytic cycle for olefin metathesis.

Initiation of this compound

Caption: Initiation pathway of this compound.

Experimental Workflow for RCM

Caption: Experimental workflow for a typical RCM reaction.

Conclusion

The electronic modifications inherent in this compound, specifically the incorporation of an electron-withdrawing sulfonamide group, confer a distinct advantage in terms of initiation rate and overall catalytic activity in olefin metathesis reactions. This makes it a highly valuable tool for organic synthesis, particularly in the construction of complex cyclic molecules relevant to pharmaceutical research. While direct quantitative comparisons with other catalysts remain a subject for more detailed investigation, the qualitative and application-based evidence strongly supports its superior performance in many contexts. The provided protocols and diagrams serve as a foundational guide for researchers looking to leverage the unique capabilities of this powerful catalyst.

References

- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]

- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Core Initiation Pathways of Zhan Catalyst-1B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core initiation pathways of Zhan Catalyst-1B, a prominent second-generation Hoveyda-Grubbs type catalyst. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling catalytic activity, and advancing the synthesis of complex molecules in pharmaceutical and materials science. This document summarizes the prevailing mechanistic understanding, presents relevant data, and provides detailed experimental protocols for studying these pathways.

Introduction to this compound

This compound is a ruthenium-based organometallic complex valued for its high efficiency, stability, and functional group tolerance in olefin metathesis reactions.[1] A key structural feature is the isopropoxystyrene chelating ligand, which is modified with an electron-withdrawing dimethylsulfonamide group para to the ether oxygen.[2] This modification significantly influences the catalyst's initiation rate, a critical factor in its overall performance.[3]

The Dual-Pathway Initiation Mechanism

The activation of this compound from its stable precatalyst form to the active 14-electron catalytic species is understood to proceed through two competing mechanistic pathways: a dissociative (D) mechanism and an interchange (I) or associative (A) mechanism.[2] The predominant pathway is influenced by several factors, including the structure of the olefin substrate, its concentration, and the reaction temperature.[2]

The Dissociative (D) Pathway

In the dissociative mechanism, the initiation is a two-step process. The first and rate-limiting step is the cleavage of the bond between the ruthenium center and the oxygen atom of the chelating isopropoxy group.[4] This decoordination is facilitated by the electron-withdrawing sulfonamide group, which weakens the Ru-O bond.[3] This step generates a highly reactive, coordinatively unsaturated 14-electron intermediate. This intermediate then rapidly coordinates with an olefin substrate to enter the catalytic cycle. The dissociative pathway is often favored at higher temperatures.[4]

The Interchange (I) Pathway

The interchange mechanism is a concerted process where the incoming olefin substrate actively participates in the displacement of the chelating isopropoxy group. In this single-step pathway, the olefin coordinates to the ruthenium center as the Ru-O bond is broken. This pathway avoids the formation of a discrete 14-electron intermediate before olefin binding. The rate of the interchange mechanism is dependent on the concentration and identity of the olefin substrate.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published in publicly available literature, the following table summarizes representative initiation rate constants and activation parameters for analogous Hoveyda-Grubbs second-generation catalysts under various conditions. These values illustrate the influence of substituents and olefin identity on the initiation kinetics. The electron-withdrawing nature of the sulfonamide group in this compound is expected to result in faster initiation rates compared to the standard Hoveyda-Grubbs II catalyst.

| Catalyst Analogue | Olefin Substrate | Temp (°C) | kobs (s-1) | Activation Parameters (ΔH‡, ΔS‡) | Reference |

| Hoveyda-Grubbs II | Ethyl Vinyl Ether | 25 | ~1.5 x 10-3 | ΔH‡: ~20 kcal/mol, ΔS‡: ~ -10 cal/mol·K | General Literature |

| Nitro-Grela Catalyst | Diethyl Diallylmalonate | 25 | Significantly > HG-II | Lower ΔH‡ compared to HG-II | General Literature |

| This compound | Various Olefins | N/A | Data not publicly available | Data not publicly available | N/A |

Note: The negative entropy of activation (ΔS‡) is often indicative of an associative or interchange mechanism, as it reflects a more ordered transition state.

Experimental Protocols

Investigating the initiation kinetics of this compound typically involves spectroscopic techniques to monitor the concentration of the precatalyst over time in the presence of an olefin.

Protocol 1: UV-Visible Spectrophotometry for Kinetic Analysis

This protocol outlines the measurement of initiation rates by monitoring the decay of the precatalyst's characteristic absorption band.

Objective: To determine the observed rate constant (kobs) of initiation.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., toluene, CH2Cl2)

-

Olefin substrate (e.g., ethyl vinyl ether, butyl vinyl ether)

-

Quartz cuvette with a septum-sealed screw cap

-

Gas-tight syringes

-

Thermostatted UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 0.1 mM) under an inert atmosphere (e.g., in a glovebox).

-

Transfer a specific volume of the catalyst stock solution to the quartz cuvette and seal it.

-

Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Record a baseline UV-Vis spectrum of the precatalyst solution. Identify the maximum absorbance wavelength (λmax) for the precatalyst.

-

Prepare a stock solution of the olefin substrate in the same solvent at a high concentration.

-

To initiate the reaction, inject a specific volume of the olefin stock solution into the cuvette using a gas-tight syringe to achieve the desired final concentration. The olefin should be in large excess (e.g., >100 equivalents) to ensure pseudo-first-order conditions.

-

Immediately begin monitoring the decrease in absorbance at the precatalyst's λmax over time.

-

Continue data collection until the absorbance value stabilizes, indicating the complete consumption of the precatalyst.

-

Plot the natural logarithm of the absorbance (ln(At)) versus time (t). The slope of the resulting linear plot will be -kobs.

-

Repeat the experiment with varying olefin concentrations to investigate the dependence of kobs on [Olefin], which helps to distinguish between the D and I pathways.

Protocol 2: In-Situ 1H NMR Spectroscopy for Mechanistic Studies

This protocol allows for the direct observation of the disappearance of the precatalyst and the appearance of new species, providing more detailed mechanistic insight.

Objective: To monitor the conversion of the precatalyst and identify intermediates.

Materials:

-

This compound

-

Deuterated, anhydrous, and degassed solvent (e.g., C6D6, CD2Cl2)

-

Olefin substrate

-

NMR tube with a J. Young valve

-

Internal standard (e.g., ferrocene, mesitylene)

-

NMR spectrometer

Procedure:

-

In a glovebox, accurately weigh the this compound and the internal standard into a vial.

-

Dissolve the solids in a known volume of the deuterated solvent.

-

Transfer the solution to the NMR tube and seal it with the J. Young valve.

-

Place the NMR tube in the spectrometer, which has been pre-shimmed and equilibrated to the desired temperature.

-

Acquire an initial 1H NMR spectrum (t=0) to identify the characteristic signals of the precatalyst (e.g., the benzylidene proton) and the internal standard.

-

Remove the NMR tube and, under an inert atmosphere, inject a precise amount of the olefin substrate.

-

Quickly return the tube to the spectrometer and begin acquiring spectra at regular time intervals.

-

Process the spectra and integrate the characteristic peak of the precatalyst relative to the internal standard at each time point.

-

Plot the concentration of the precatalyst versus time to determine the reaction rate.

-

Analyze the spectra for the appearance of new signals that may correspond to the liberated isopropoxystyrene ligand or the active catalytic species.

Conclusion

The initiation of this compound is a nuanced process governed by competing dissociative and interchange pathways. The catalyst's unique design, featuring an electron-withdrawing sulfonamide group, accelerates initiation by weakening the Ru-O chelate bond. A thorough understanding of these mechanisms, supported by empirical kinetic data obtained through techniques like UV-Vis and NMR spectroscopy, is essential for the rational design of experiments and the effective application of this powerful catalyst in modern organic synthesis and drug development.

References

An In-depth Technical Guide to Zhan Catalyst-1B (CAS: 918870-76-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a highly efficient and versatile catalyst for olefin metathesis reactions. Its unique structural features, including a chelating isopropoxystyrene ligand modified with an electron-withdrawing dimethylsulfonamide group, impart enhanced stability, reactivity, and functional group tolerance compared to earlier generation catalysts. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its catalytic mechanism. Furthermore, it presents a collection of experimental protocols and quantitative data for its application in key olefin metathesis transformations, namely Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development.

Core Properties and Specifications

This compound is a green solid, characterized by the following properties:

| Property | Value |

| CAS Number | 918870-76-5[1] |

| IUPAC Name | Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II)[1] |

| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS[1] |

| Molecular Weight | 733.75 g/mol [1] |

| Appearance | Green solid[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that includes the preparation of a specific isopropoxystyrene ligand followed by its complexation with a ruthenium precursor.

Experimental Protocol: Synthesis of the Isopropoxystyrene Ligand

The synthesis of the isopropoxystyrene ligand is a crucial first step. A general procedure involves the ortho-vinylation of a substituted phenol (B47542), followed by alkylation.[1]

Materials:

-

Substituted phenol

-

Tin(IV) chloride (SnCl₄)

-

Tributylamine (Bu₃N)

-

Isopropyl bromide (i-PrBr)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvents (e.g., toluene, DMF)

Procedure:

-

Ortho-vinylation: In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol in an anhydrous solvent.

-

Add Bu₃N and then SnCl₄ to the solution.

-

Bubble ethyne gas through the reaction mixture. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the resulting vinyl phenol.

-

Alkylation: Dissolve the purified vinyl phenol in a suitable solvent.

-

Add a base and i-PrBr. Heat the reaction mixture and monitor for completion.

-

After the reaction is complete, perform a standard aqueous work-up and purify the desired isopropoxystyrene ligand by column chromatography.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ruthenium pre-complex (e.g., Grubbs second-generation catalyst)

-

Copper(I) chloride (CuCl)

-

Synthesized isopropoxystyrene ligand

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane)

Procedure:

-

In a glovebox or under strict Schlenk conditions, dissolve the ruthenium pre-complex in the anhydrous and deoxygenated solvent.

-

Add CuCl and the isopropoxystyrene ligand to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change.

-

Upon completion, the catalyst can be purified by precipitation. This compound is soluble in solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols such as methanol (B129727) and ethanol, allowing for its recovery and recycling by simple filtration.[1]

Characterization Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 8.73–8.66 (m, 2H), 8.22 (s, 1H), 7.52–7.47 (m, 2H), 6.92 (s, 3H), 6.85 (s, 1H), 5.48–5.38 (m, 1H), 4.78 (t, J = 12.6 Hz, 1H), 4.71 (dd, J = 12.7, 6.0 Hz, 1H), 4.45 (dd, J = 12.7, 3.0 Hz, 1H), 4.16 (dd, J = 12.8, 9.2 Hz, 1H), 2.36 (s, 3 H), 2.29 (br s, 6H), 2.27 (s, 3H), 2.26 (s, 3H), 2.21 (s, 3H).[2]

-

¹³C NMR (CDCl₃, 125 MHz): δ 164.3, 159.6, 150.6, 140.8, 140.6, 135.8, 135.3, 130.5, 130.2, 129.8, 129.0, 128.2, 125.3, 122.6, 63.3, 62.2, 53.1, 21.0, 20.9, 18.0, 17.9, 17.6.[2]

-

HRMS (ESI): M⁺, found 442.2491, requires C₂₈H₃₂N₃O₂ 442.2495.[2]

Catalytic Mechanism

The initiation of this compound, similar to other Hoveyda-type catalysts, proceeds through two competing mechanisms: a dissociative pathway and an interchange (or associative) pathway. The dominant pathway is influenced by factors such as the catalyst structure, the nature of the olefin substrate, and the reaction conditions.[1]

Initiation Pathways

References

The Architecture of Efficiency: A Technical Guide to Second-Generation Hoveyda-Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of second-generation Hoveyda-Grubbs catalysts marked a significant leap forward in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in pharmaceuticals, materials science, and fine chemical synthesis. These catalysts exhibit enhanced stability, activity, and functional group tolerance compared to their predecessors. This technical guide provides an in-depth exploration of the key structural features that underpin the remarkable performance of these organometallic complexes.

Core Structural Features

The second-generation Hoveyda-Grubbs catalyst, formally known as (1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(o-isopropoxyphenylmethylene)ruthenium, is a ruthenium-based complex characterized by a pentacoordinate geometry.[1] Its structure is a finely tuned assembly of ligands, each playing a critical role in the catalyst's stability and reactivity. The key components are:

-

Ruthenium Center: A central ruthenium atom in the +2 oxidation state serves as the catalytic heart of the complex.

-

N-Heterocyclic Carbene (NHC) Ligand: A saturated 1,3-dimesitylimidazolidin-2-ylidene (SIMes) ligand is a hallmark of the second generation. This strong σ-donating ligand enhances catalyst stability and activity by binding tightly to the ruthenium center, replacing one of the phosphine (B1218219) ligands found in first-generation Grubbs catalysts.

-

Isopropoxybenzylidene Ligand (Hoveyda Chelate): This chelating ligand is a defining feature of Hoveyda-Grubbs catalysts. The ortho-isopropoxy group on the benzylidene ligand forms a coordinative bond with the ruthenium center, creating a five-membered chelate ring. This chelation enhances catalyst stability and allows for catalyst recovery.

-

Anionic Ligands: Two chloride anions complete the coordination sphere of the ruthenium atom.

The general structure of the second-generation Hoveyda-Grubbs catalyst is depicted below:

Quantitative Structural Data

X-ray crystallography provides precise data on bond lengths and angles, offering insights into the catalyst's geometry and electronic properties. The coordination geometry around the ruthenium center is generally described as a distorted square pyramid.

| Parameter | Value (Å) or (°) | Reference |

| Bond Lengths | ||

| Ru-C(carbene) | ~1.85 - 1.95 | [2] |

| Ru-C(NHC) | ~2.05 - 2.15 | [2] |

| Ru-O | ~2.20 - 2.30 | [2] |

| Ru-Cl | ~2.35 - 2.40 | [2] |

| Bond Angles | ||

| C(carbene)-Ru-C(NHC) | ~160 - 170 | [2] |

| Cl-Ru-Cl | ~155 - 165 | [2] |

| O-Ru-C(carbene) | ~80 - 90 | [2] |

Note: These are approximate values and can vary depending on the specific substituents on the NHC and benzylidene ligands.

Structural Modifications and Their Impact

The modular nature of the second-generation Hoveyda-Grubbs catalyst allows for systematic modifications to its ligands, enabling the fine-tuning of its catalytic properties.

N-Heterocyclic Carbene (NHC) Ligand Modifications

Variations in the NHC ligand primarily involve altering the steric and electronic properties of the substituents on the nitrogen atoms and the backbone of the imidazolidine (B613845) ring.

-

N-Aryl Substituents: The bulky mesityl groups on the nitrogen atoms of the SIMes ligand are crucial for both stability and activity. They create a sterically hindered environment around the ruthenium center, which promotes olefin coordination and subsequent metathesis.

-

Backbone Substitution: Introducing substituents, such as phenyl groups, on the backbone of the NHC ligand can further enhance catalyst stability by restricting the rotation of the N-aryl groups, thereby preventing decomposition pathways.[3]

Isopropoxybenzylidene Ligand Modifications

Alterations to the chelating benzylidene ligand can significantly impact the initiation rate and overall stability of the catalyst.

-

Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the phenyl ring of the benzylidene ligand can modulate the strength of the Ru-O bond. A weaker Ru-O bond generally leads to a faster initiation rate.

-

Steric Effects: Increasing the steric bulk of the alkoxy group (e.g., replacing isopropoxy with a larger group) can also influence the rate of initiation.

-

Heteroatom Substitution: Replacing the chelating oxygen atom with other heteroatoms, such as sulfur, can lead to changes in the coordination geometry and, consequently, the catalytic activity.

Experimental Protocols

Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst

The synthesis of second-generation Hoveyda-Grubbs catalysts typically involves the reaction of a first-generation Grubbs catalyst with the corresponding N-heterocyclic carbene and 2-isopropoxystyrene. A more direct route involves the reaction of the first-generation Hoveyda-Grubbs catalyst with the free N-heterocyclic carbene.[3]

Example Protocol for the Synthesis of an anti-Phenyl-Substituted Hoveyda-Grubbs II Catalyst: [3]

-

Carbene Generation: In a glovebox, an imidazolinium salt (e.g., (4R,5R)-(1,3-Bis-mesityl)-(4,5-diphenyl-imidazolinium) tetrafluoroborate) and a strong base (e.g., potassium hexamethyldisilazide) are stirred in a dry, inert solvent such as toluene.

-

Ligand Exchange: The first-generation Hoveyda-Grubbs catalyst is added to the in-situ generated carbene solution.

-

Reaction and Purification: The reaction mixture is heated (e.g., at 70 °C) for several hours. After completion, the solvent is removed under vacuum, and the crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and diethyl ether as the eluent.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the structure of the synthesized catalysts.

-

1H NMR: The most characteristic signal is the benzylidene proton, which appears as a singlet at a significantly downfield chemical shift (typically δ 16-17 ppm).[3] Other key signals include those for the aromatic protons, the isopropoxy group, and the mesityl substituents.

-

13C NMR: The carbene carbons (both the NHC and the benzylidene) give rise to characteristic signals in the downfield region of the spectrum (typically δ 210-300 ppm).[3]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the catalyst. The isotopic pattern of ruthenium is a key diagnostic feature in the mass spectrum.[3]

Conclusion

The structural features of second-generation Hoveyda-Grubbs catalysts are a testament to the power of rational ligand design in organometallic catalysis. The interplay between the robust N-heterocyclic carbene ligand and the chelating isopropoxybenzylidene moiety results in a highly stable and active catalytic system. Understanding these structure-activity relationships is paramount for the continued development of even more efficient and selective catalysts for olefin metathesis, a reaction that will undoubtedly continue to play a vital role in modern chemical synthesis.

References

The Isopropoxystyrene Ligand: A Linchpin in the Efficacy of Zhan Catalysts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Zhan catalysts, a class of ruthenium-based olefin metathesis catalysts, have garnered significant attention in the fields of organic synthesis and drug development due to their enhanced activity, stability, and functional group tolerance. At the heart of these improvements lies the strategic design of the isopropoxystyrene ligand. This technical guide delves into the pivotal role of this ligand, providing a comprehensive overview of its structure, its influence on catalytic performance, and its practical applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Architectural Significance of the Isopropoxystyrene Ligand

Zhan catalysts are structurally analogous to the well-known Hoveyda-Grubbs catalysts, featuring a ruthenium core coordinated to a carbene and an isopropoxystyrene ligand. However, a key distinguishing feature of Zhan catalysts is the incorporation of an electron-withdrawing group, typically a sulfonamide, on the aromatic ring of the isopropoxystyrene moiety. This modification is not merely an appendage but a critical design element that profoundly influences the catalyst's properties.[1][2]

The isopropoxy group of the ligand acts as a chelating arm, reversibly binding to the ruthenium center. This chelation contributes to the catalyst's stability. The vinyl group of the styrene (B11656) is the point of attachment for the propagating species during the catalytic cycle. The sulfonamide group, positioned para to the isopropoxy group, electronically modulates the ruthenium center, enhancing its catalytic activity.[1][2]

Caption: Structure of this compound highlighting the key components.

Enhancing Catalytic Performance: The Role of the Electron-Withdrawing Group

The introduction of the sulfonamide group on the isopropoxystyrene ligand is the cornerstone of the enhanced performance of Zhan catalysts compared to their predecessors. This electron-withdrawing group modulates the electronic properties of the ruthenium center, leading to several key advantages:

-

Increased Initiation Rate: The electron-withdrawing nature of the sulfonamide group weakens the Ru-O bond of the chelating isopropoxy group. This facilitates the dissociation of the isopropoxy arm, which is a crucial step in the initiation of the catalytic cycle, thereby increasing the rate of catalyst activation.[1]

-

Enhanced Stability: While promoting initiation, the sulfonamide group also contributes to the overall stability of the catalyst. This allows for lower catalyst loadings and tolerance to a wider range of functional groups and reaction conditions.

-

Improved Recyclability: Certain Zhan catalysts, like Zhan Catalyst-II, are designed with the sulfonamide group acting as a linker to a solid support, such as a resin or PEG. This enables facile recovery and recycling of the catalyst, a significant advantage in large-scale synthesis and process chemistry.[1]

Quantitative Performance Data

The superior performance of Zhan catalysts, particularly this compound, has been demonstrated in numerous challenging olefin metathesis reactions. The following tables summarize key quantitative data from representative applications, offering a comparison with other common catalysts where available.

Table 1: Catalyst Loading and Yield in Ring-Closing Metathesis (RCM)

| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

| Diene for Macrocyclic PCSK9 Inhibitor | This compound | 10 | 82 | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |

| Diene for Pacritinib Synthesis | This compound | 10 | 85 (trans) | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |

| Diene for Pacritinib Synthesis | Grubbs 2nd Gen | 10 | 85 (trans) | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |

| N,N-diallyl-4-methylbenzenesulfonamide | This compound | 0.5 | 96 | [Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts (2021)[4]] |

| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II | 0.5 | 78 | [Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts (2021)[4]] |

Table 2: Turnover Number (TON) and Turnover Frequency (TOF) Data

Quantitative TON and TOF data for Zhan catalysts are often reaction-specific and not always reported in a standardized format. However, studies have shown that the high activity of Zhan catalysts translates to high turnover numbers. For instance, in the RCM of simple terminal olefins, first-generation Hoveyda-Grubbs catalysts, from which Zhan catalysts are derived, have demonstrated unexpectedly high TONs, suggesting that the underlying structural motif is highly efficient.[5] The enhanced initiation rate of Zhan catalysts due to the electronic effect of the sulfonamide group would be expected to lead to higher TOFs compared to standard Hoveyda-Grubbs catalysts under similar conditions.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of Zhan catalysts follows the general Chauvin mechanism for olefin metathesis. The isopropoxystyrene ligand plays a crucial role in the initiation phase.

Caption: Generalized catalytic cycle for olefin metathesis with a Zhan catalyst.

Initiation: The cycle begins with the dissociation of the isopropoxy group from the ruthenium center, generating a more reactive 14-electron species. This step is accelerated by the electron-withdrawing sulfonamide group.

Propagation:

-

Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the ruthenium complex.

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium carbene to form a metallacyclobutane intermediate.

-

[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, releasing the first olefin product and forming a new ruthenium carbene.

-

Repeat: This new carbene can then react with another molecule of the substrate, continuing the catalytic cycle.

Termination: The catalytic cycle can be terminated by various decomposition pathways. The robust nature of the isopropoxystyrene ligand in Zhan catalysts helps to minimize these termination events, contributing to the catalyst's high turnover numbers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a Zhan-type catalyst and its application in a ring-closing metathesis reaction. Researchers should consult specific literature for precise details and safety precautions.

Synthesis of this compound (Conceptual Outline)

The synthesis of this compound involves the preparation of the modified isopropoxystyrene ligand followed by its reaction with a ruthenium precursor.

-

Synthesis of the Isopropoxystyrene Ligand:

-

ortho-Vinylation of a commercially available phenol (B47542) derivative containing a sulfonamide group using ethyne. This reaction is typically carried out using conditions first proposed by Masahiko Yamaguchi, involving SnCl₄ and Bu₃N to generate a stannylacetylene intermediate.[1]

-

Alkylation of the phenolic hydroxyl group with isopropyl bromide in the presence of a base to yield the final isopropoxystyrene ligand.[1]

-

-

Formation of the Ruthenium Complex:

-

The pre-formed ruthenium complex (e.g., Grubbs second-generation catalyst) is treated with CuCl and the synthesized isopropoxystyrene ligand in a suitable solvent like dichloromethane (B109758).[1]

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The product, this compound, is then isolated and purified, typically by precipitation and filtration, taking advantage of its solubility in chlorinated solvents and insolubility in alcohols.[1]

-

General Procedure for Ring-Closing Metathesis (RCM)

Caption: A typical experimental workflow for a ring-closing metathesis reaction.

-

Reaction Setup: The diene substrate is dissolved in an anhydrous and degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (nitrogen or argon).

-

Catalyst Addition: The Zhan catalyst (typically 0.5 to 10 mol%) is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at the desired temperature (often room temperature is sufficient) and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired cyclic olefin.

Conclusion

The isopropoxystyrene ligand is a masterfully designed component of Zhan catalysts, playing a multifaceted role in their exceptional performance. The strategic placement of an electron-withdrawing sulfonamide group enhances the catalyst's initiation rate and overall stability, leading to higher yields, lower catalyst loadings, and broader applicability in the synthesis of complex molecules. The ability to tether the catalyst to a solid support via this ligand further adds to its practical utility. For researchers in organic synthesis and drug development, a thorough understanding of the structure-activity relationships conferred by the isopropoxystyrene ligand is crucial for the rational selection and application of these powerful catalytic tools.

References

- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Influence of Electron-Withdrawing Groups on Ruthenium Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of electron-withdrawing groups (EWGs) on the performance of ruthenium-based catalysts. It explores the underlying electronic principles, details their impact on various catalytic transformations, and provides practical experimental guidance for the synthesis and application of these modified catalysts. The strategic incorporation of EWGs has emerged as a powerful tool for enhancing catalytic activity, selectivity, and stability, with significant implications for organic synthesis and drug development.

Core Principles: Electronic Effects in Ruthenium Catalysis

The catalytic activity of a ruthenium complex is intricately linked to the electron density at the metal center. Ligands coordinated to the ruthenium atom play a crucial role in modulating this electron density. Electron-donating groups (EDGs) increase the electron density on the ruthenium, which can enhance back-bonding to π-acceptor ligands but may also lead to catalyst deactivation in some cases. Conversely, electron-withdrawing groups decrease the electron density at the ruthenium center. This electron deficiency can have several profound effects on the catalyst's properties and reactivity:

-

Enhanced Lewis Acidity: An electron-deficient ruthenium center exhibits increased Lewis acidity, which can enhance its interaction with substrates.

-

Facilitated Ligand Dissociation: The weakening of metal-ligand bonds is a common consequence of EWG incorporation. This can be a crucial factor in catalyst initiation, where the dissociation of a ligand is often the rate-determining step.

-

Modified Redox Potential: The electronic nature of the ligands influences the redox potential of the ruthenium center, which is critical in catalytic cycles that involve changes in the metal's oxidation state.

-

Stabilization of Electron-Rich Intermediates: In some catalytic cycles, an electron-deficient ruthenium center can better stabilize electron-rich intermediates, thereby lowering the activation energy of key steps.

The electronic influence of a substituent is often quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive Hammett value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

Olefin Metathesis: A Case Study in Electronic Tuning

The impact of EWGs is particularly well-documented in the field of ruthenium-catalyzed olefin metathesis, especially concerning the widely used Hoveyda-Grubbs type catalysts. In these systems, an isopropoxybenzylidene ligand chelates the ruthenium center. The introduction of EWGs on the aromatic ring of this ligand has been shown to significantly enhance catalytic activity.[1][2]

The primary mechanism for this activation is the weakening of the Ru-O bond of the chelating isopropoxy group.[1] The EWG reduces the electron density on the oxygen atom, making it a weaker donor and facilitating the dissociation of the Ru-O bond. This dissociation is a key step in the initiation of the catalytic cycle, leading to the formation of the active 14-electron species.

Table 1: Hammett Constants of Common Electron-Withdrawing Groups

| Group | σpara |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -I | 0.18 |

| -COOR | 0.45 |

| -CN | 0.66 |

| -CF3 | 0.54 |

| -NO2 | 0.78 |

Table 2: Effect of Electron-Withdrawing Groups on the Activity of Hoveyda-Grubbs Catalysts in Ring-Closing Metathesis (RCM)

| Catalyst Substituent | Hammett Constant (σp) | Reaction Time (h) | Yield (%) | Reference |

| H | 0.00 | 12 | 85 | [Grela, 2002] |

| F | 0.06 | 4 | 92 | [Grela, 2002] |

| Cl | 0.23 | 2 | 95 | [Grela, 2002] |

| NO2 | 0.78 | 0.5 | >98 | [Grela, 2002] |

Reaction conditions: Diethyl diallylmalonate (1 mol%), catalyst (0.1 mol%), CH2Cl2, room temperature.

Experimental Protocol: Synthesis of a Nitro-Substituted Hoveyda-Grubbs Catalyst

This protocol describes the synthesis of a highly active Hoveyda-Grubbs catalyst bearing a nitro group, a potent EWG.[3][4][5][6]

Materials:

-

Grubbs second-generation catalyst

-

3-nitro-2-isopropoxystyrene

-

Anhydrous and degassed toluene (B28343)

-

Copper(I) chloride

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox, add Grubbs second-generation catalyst (1.0 equiv) and copper(I) chloride (0.1 equiv) to a Schlenk flask.

-

Add anhydrous and degassed toluene to dissolve the solids.

-

Add 3-nitro-2-isopropoxystyrene (1.1 equiv) to the solution.

-

Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C for 1 hour under an inert atmosphere.

-

Monitor the reaction progress by TLC or 1H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

-

Collect the green fraction and remove the solvent to yield the nitro-substituted Hoveyda-Grubbs catalyst as a green solid.

-

Characterize the product by 1H NMR, 13C NMR, and HRMS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro-substituted Hoveyda-Grubbs ruthenium carbenes: enhancement of catalyst activity through electronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Crossroads of Catalysis: A Technical Guide to Dissociative and Associative Mechanisms in Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has become an indispensable tool in chemical synthesis, enabling the efficient construction of carbon-carbon double bonds with broad functional group tolerance. Central to the application and optimization of this powerful reaction is a deep understanding of the underlying catalytic mechanisms. The initiation of the catalyst, the first step in the catalytic cycle, can proceed through distinct pathways, primarily categorized as dissociative or associative. This technical guide provides an in-depth exploration of these two fundamental mechanisms, offering quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in catalyst selection and reaction design.

The Core of Initiation: Dissociative vs. Associative Pathways

The initiation of a pre-catalyst, such as a Grubbs or Schrock type complex, involves the generation of a catalytically active 14-electron species that can engage with the olefin substrate. The path to this active species is the primary point of divergence between the dissociative and associative mechanisms.

-

The Dissociative (D) Mechanism: This pathway is characterized by the initial, rate-determining dissociation of a ligand from the metal center to form a coordinatively unsaturated intermediate. This intermediate then binds to the incoming olefin. This mechanism is often favored for sterically bulky catalysts or substrates. For Grubbs-type catalysts, this typically involves the loss of a phosphine (B1218219) ligand.

-

The Associative (A) or Interchange (I) Mechanism: In this pathway, the incoming olefin coordinates to the metal center before the departure of a ligand, proceeding through a higher-coordinate, often 18-electron, intermediate. The departure of the original ligand then generates the active catalytic species. This mechanism, particularly an interchange variation where olefin association and ligand dissociation are concerted (Ia), can be significant, especially at high olefin concentrations.

In practice, the operative mechanism is not always strictly one or the other. For some systems, such as the third-generation Grubbs catalyst, kinetic evidence points to a convergent mechanism where both dissociative and associative pathways contribute to the formation of a common intermediate.

Mechanistic Pathways Visualized

The following diagrams, generated using the DOT language, illustrate the fundamental steps of the dissociative and associative initiation pathways for a generic second-generation Grubbs-type catalyst.

Quantitative Data for Mechanistic Comparison

The choice of mechanism is heavily influenced by the catalyst structure, ligands, and the nature of the olefin. Kinetic studies provide quantitative data that helps elucidate the dominant pathway. The following tables summarize key kinetic parameters for selected Grubbs-type catalysts.

Table 1: Phosphine Dissociation Rate Constants (k1) for Second-Generation Grubbs Catalysts

| Catalyst (H2IMes)(PR3)(Cl)2Ru=CHPh | Phosphine (PR3) | k1 (s-1) at 25 °C | Reference |

| Grubbs 2nd Gen | PCy3 | 1.8 x 10-4 | |

| PPh3 | 1.1 x 10-2 | ||

| P(p-CF3C6H4)3 | 2.5 x 10-1 |

Note: Data illustrates that decreasing the electron-donating strength of the phosphine ligand increases the rate of dissociation, consistent with a dissociative mechanism.

Table 2: Activation Parameters for Hoveyda-Grubbs Type Complexes

| Catalyst | Olefin | Mechanism | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |

| Hoveyda-Grubbs II | Butyl Vinyl Ether | Interchange (Ia) | 13.1 | -26.1 | 20.9 | |

| Complex 1(NO2) | Diethyl Diallylmalonate | Dissociative (D) | 16.5 | -10.9 | 19.7 |

Note: The negative entropy of activation (ΔS‡) for the interchange mechanism is consistent with an associative step that involves bringing multiple species together in the transition state.

Experimental Protocols for Mechanistic Studies

Distinguishing between dissociative and associative pathways requires careful kinetic analysis. The following are generalized protocols for common experimental techniques used in these studies.

Protocol for Kinetic Analysis by UV-Vis Stopped-Flow Spectrophotometry

This technique is ideal for monitoring fast initiation rates, often on the millisecond timescale, by rapidly mixing catalyst and substrate solutions.

Objective: To determine the observed rate constant (kobs) for the initiation reaction by monitoring the change in absorbance of the catalyst.

Instrumentation:

-

Stopped-flow spectrophotometer system.

-

UV-Vis detector.

-

Inert atmosphere glovebox or Schlenk line.

Procedure:

-

Solution Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of the ruthenium pre-catalyst in an anhydrous, degassed solvent (e.g., toluene). Prepare a separate series of solutions of the olefin substrate at various concentrations in the same solvent.

-

Syringe Loading: Load one syringe of the stopped-flow apparatus with the catalyst solution and the other with one of the olefin solutions.

-

System Purging: Purge the sample lines and mixing chamber with the solvent to ensure anaerobic and anhydrous conditions.

-

Data Acquisition:

-

Set the spectrophotometer to monitor a characteristic wavelength for the Ru pre-catalyst (e.g., the metal-to-ligand charge transfer band).

-

Initiate the reaction by rapidly injecting and mixing the two solutions. The instrument's software will trigger data collection simultaneously.

-

Record the decrease in absorbance over time until the reaction is complete.

-

-

Analysis:

-

Fit the absorbance vs. time data to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs).

-

Repeat the experiment for each olefin concentration.

-

-

Mechanistic Interpretation: Plot kobs versus the olefin concentration.

-

A hyperbolic curve that plateaus at high concentrations is indicative of a dissociative mechanism .

-

A linear relationship is indicative of an associative mechanism .

-

A biphasic plot that fits an equation with both linear and hyperbolic terms suggests a mixed or convergent mechanism.

-

Protocol for Kinetic Analysis by 1H NMR Spectroscopy

NMR spectroscopy is suitable for monitoring slower reactions (half-lives of minutes to hours) and provides detailed structural information about the species in solution.

Objective: To monitor the disappearance of the pre-catalyst and the appearance of the product over time.

Instrumentation:

-

NMR Spectrometer.

-

NMR tubes with sealable caps (B75204) (e.g., J. Young tubes).

-

Inert atmosphere glovebox or Schlenk line.

Procedure:

-

Sample Preparation:

-

In a glovebox, accurately weigh the pre-catalyst and an internal standard (e.g., ferrocene) into a vial.

-

Add a known volume of deuterated solvent (e.g., C6D6 or CD2Cl2) to dissolve the solids.

-

Transfer the solution to an NMR tube.

-

-

Initial Spectrum: Acquire a 1H NMR spectrum of the catalyst solution before adding the olefin to get a t=0 reference.

-

Reaction Initiation: Inject a known amount of the olefin substrate into the NMR tube, cap it securely, shake to mix, and quickly place it in the NMR spectrometer. Note the exact time of addition.

-

Time-Course Monitoring: Acquire a series of 1H NMR spectra at regular time intervals. Automated acquisition routines can be used for this purpose.

-

Analysis:

-

For each spectrum, integrate the characteristic signal of the pre-catalyst (e.g., the benzylidene proton) and the signal of the internal standard.

-

Calculate the concentration of the pre-catalyst at each time point by normalizing against the internal standard.

-

-

Mechanistic Interpretation: Plot the concentration of the pre-catalyst versus time. The data can be fitted to appropriate rate laws (e.g., first-order or second-order) to determine the rate constant. By varying the initial concentrations of the catalyst and olefin, the reaction order with respect to each component can be determined, providing insight into the mechanism.

Distinguishing Mechanisms: An Experimental Workflow

The following workflow outlines a logical approach for experimentally determining the likely initiation mechanism for a given catalyst-olefin system.

Schrock vs. Grubbs: A Mechanistic Note

While the dissociative versus associative debate is prominent for Ru-based Grubbs-type catalysts, the mechanism for Mo and W-based Schrock catalysts is often presented with less ambiguity regarding the initiation step. These d0 metal complexes are highly electrophilic and reactive. Computational studies suggest that for a model Schrock catalyst, there is no stable adduct formed between the olefin and the catalyst before proceeding to the metallacyclobutane; instead, it's a single transition on a flat energy surface. The key mechanistic considerations for Schrock catalysts often revolve around the stereochemistry of the metallacyclobutane intermediates (trigonal bipyramidal vs. square pyramidal), which dictates the stereoselectivity of the product olefin.

Conclusion

The initiation mechanism in olefin metathesis is a critical factor governing catalyst activity and longevity. A dissociative pathway, favored by steric bulk, involves initial ligand loss, while an associative pathway, often dependent on high olefin concentration, proceeds through a higher-coordinate intermediate. For many modern catalysts, these pathways are not mutually exclusive, with evidence pointing towards convergent or mixed mechanisms. Through careful kinetic analysis using techniques like stopped-flow UV-Vis spectrophotometry and NMR spectroscopy, researchers can elucidate the dominant pathway for their system of interest. This understanding is paramount for the rational design of next-generation catalysts and the optimization of synthetic routes in academic and industrial settings, including the complex molecular architectures required in drug development.

characterization of Zhan Catalyst-1B by NMR and X-ray crystallography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the characterization of Zhan Catalyst-1B, a prominent ruthenium-based organometallic complex utilized in olefin metathesis reactions. The guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While a complete, publicly accessible dataset for this compound is not available in a single source, this document compiles and presents the known information and representative data to assist researchers in their understanding and application of this catalyst.

Catalyst Overview

This compound is a second-generation Hoveyda-Grubbs type catalyst, distinguished by the presence of a dimethylsulfonamide group on the isopropoxystyrene ligand. This modification enhances the catalyst's stability and modulates its reactivity.

Chemical Identity:

| Property | Value |

| IUPAC Name | Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II)[1] |

| CAS Number | 918870-76-5[1][2] |

| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS[1][2] |

| Molar Mass | 733.75 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the structure of this compound in solution. The most diagnostic signal in the ¹H NMR spectrum is that of the carbene proton.

Representative ¹H NMR Data

A key identifying feature of this compound is the chemical shift of the carbene proton (Ru=CHAr), which is typically observed as a singlet in the downfield region of the spectrum.

| Proton | Representative Chemical Shift (δ) ppm | Multiplicity |

| Ru=CH Ar | ~16.7 | Singlet |

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) directly in the NMR tube.

-

Ensure the sample is fully dissolved. The solution will have a characteristic green color.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-